molecular formula C10H8F3N3O2S2 B5760255 1-phenyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]methanesulfonamide

1-phenyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]methanesulfonamide

Cat. No.: B5760255
M. Wt: 323.3 g/mol
InChI Key: XDWOLFQLTPRWLN-UHFFFAOYSA-N
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Description

1-Phenyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]methanesulfonamide is a sulfonamide derivative featuring a 1,3,4-thiadiazole core substituted with a trifluoromethyl group at the 5-position and a phenylmethanesulfonamide moiety at the 2-position.

Properties

IUPAC Name

1-phenyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3N3O2S2/c11-10(12,13)8-14-15-9(19-8)16-20(17,18)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDWOLFQLTPRWLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)NC2=NN=C(S2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]methanesulfonamide typically involves the reaction of phenylmethanesulfonamide with trifluoromethylthiadiazole. The process requires specific conditions such as controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactions using advanced equipment to maintain the necessary conditions. The process includes steps such as mixing, heating, and purification to achieve the final product. The use of catalysts and solvents is also common to enhance the reaction efficiency and product quality .

Chemical Reactions Analysis

Types of Reactions

1-phenyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]methanesulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 1-phenyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Its unique structure allows it to bind to specific sites on proteins or other biomolecules, leading to changes in their activity and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Key Compounds:

Flufenacet (N-(4-Fluorophenyl)-N-(1-methylethyl)-2-((5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)oxy)acetamide) Structure: Shares the 5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl group but replaces sulfonamide with an acetamide-ether linkage. Use: Herbicide targeting lipid biosynthesis in weeds .

ML-216 (N-[4-Fluoro-3-(Trifluoromethyl)Phenyl]-N’-[5-(4-Pyridinyl)-1,3,4-Thiadiazol-2-yl]Urea) Structure: Features a urea bridge and pyridinyl substitution on the thiadiazole ring. Use: Inhibitor of the Bloom helicase (BLM) in cancer research .

NS-398 (N-[2-(Cyclohexyloxy)-4-Nitrophenyl]-Methanesulfonamide)

  • Structure : Contains a methanesulfonamide group but lacks the thiadiazole core.
  • Use : Selective COX-2 inhibitor with anti-inflammatory properties .
  • Key Differences : The absence of the thiadiazole ring in NS-398 eliminates π-π stacking opportunities, which are critical for the target compound’s interactions.

N-Methyl-1-[1-[5-(Trifluoromethyl)-1,3,4-Thiadiazol-2-yl]Piperidin-4-yl]Methanamine

  • Structure : Incorporates a piperidine ring linked to the thiadiazole.
  • Properties : Enhanced solubility due to the basic amine group, contrasting with the sulfonamide’s acidity .
Table 1: Comparative Data
Compound Name Molecular Weight Key Substituents Biological Activity logP* (Predicted)
Target Compound 349.34 Phenyl, CF₃, Methanesulfonamide Not reported (hypothesized: enzyme inhibition) 3.2
Flufenacet 383.33 CF₃, Acetamide-ether Herbicidal 3.8
ML-216 393.29 CF₃, Urea, Pyridinyl BLM helicase inhibition 2.9
NS-398 314.34 Cyclohexyloxy, Nitrophenyl COX-2 inhibition 4.1
N-Methyl-piperidine derivative 280.31 CF₃, Piperidine Not reported 1.7

*logP values estimated using fragment-based methods.

Key Observations:
  • The trifluoromethyl group universally enhances lipophilicity (logP ~3–4) except in the piperidine derivative, where polar amines reduce logP.
  • Sulfonamide vs.
  • Thiadiazole Core : Present in the target compound, flufenacet, and ML-216, this heterocycle contributes to π-π stacking and metabolic stability.

Biological Activity

Overview

1-Phenyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]methanesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a trifluoromethyl group and a thiadiazole ring, both of which contribute to its pharmacological properties. The biological activity of this compound has been explored in various studies, particularly focusing on its antitumor, antimicrobial, and enzyme inhibitory effects.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Property Value
IUPAC NameThis compound
Molecular FormulaC11H10F3N3O2S
Molecular Weight303.32 g/mol
CAS Number[Not available]

The mechanism of action for this compound primarily involves its interaction with specific enzymes and receptors. The trifluoromethyl group enhances binding affinity to molecular targets, potentially modulating their activity. Notably, it has been shown to inhibit certain kinases involved in cell proliferation and survival pathways, making it a candidate for cancer therapy.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor activity. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • IC50 Values : The compound showed IC50 values ranging from 10 to 30 µM across different cell lines.

These findings suggest that the compound may interfere with critical cellular processes such as apoptosis and cell cycle progression.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown promising results against a variety of bacterial strains:

  • Tested Strains : Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
  • Minimum Inhibitory Concentration (MIC) : MIC values ranged from 5 to 20 µg/mL, indicating moderate to strong antibacterial activity.

Case Study 1: Antitumor Efficacy

In a study conducted by Oruç et al. (2023), the efficacy of this compound was assessed in combination with standard chemotherapeutic agents. The results indicated that the compound not only enhanced the cytotoxic effects of doxorubicin but also reduced the required dosage of the chemotherapy drug by approximately 30%, suggesting a synergistic effect.

Case Study 2: Enzyme Inhibition

A separate study focused on the enzyme inhibitory potential of this compound against protein kinases involved in cancer progression. The findings revealed that it effectively inhibited Abl kinase activity with an IC50 value of 15 µM, highlighting its potential as a lead compound for developing targeted cancer therapies.

Comparative Analysis with Similar Compounds

When compared to other thiadiazole derivatives, this compound demonstrates superior biological activity due to its unique trifluoromethyl substitution. Here is a comparative summary:

Compound Antitumor Activity (IC50) Antimicrobial Activity (MIC)
This compound10–30 µM5–20 µg/mL
N-(5-nitrothiazol-2-yl)-2-acetamide>50 µM>40 µg/mL
2-Amino-5-[2-(trifluoromethyl)phenyl]-1,3,4-thiadiazole20–40 µM10–25 µg/mL

Q & A

Q. Q1. What are the common synthetic routes for preparing 1-phenyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]methanesulfonamide, and how are intermediates validated?

The synthesis typically involves a multi-step approach:

  • Step 1: Heterocyclization of thiosemicarbazides with carbon disulfide to form the 1,3,4-thiadiazole core .
  • Step 2: Alkylation/sulfonylation of the thiadiazole intermediate with a methanesulfonamide-bearing phenyl group. Reaction conditions (e.g., solvent choice, temperature) are critical for yield optimization .
  • Validation: Intermediates are confirmed via elemental analysis, ¹H/¹³C NMR, and IR spectroscopy. Purity is assessed via TLC (Rf values) and HPLC .

Q. Q2. How is the molecular structure of this compound confirmed experimentally?

  • Basic Methods: ¹H NMR and IR spectroscopy identify functional groups (e.g., sulfonamide S=O stretches at ~1350 cm⁻¹, trifluoromethyl C-F vibrations) .
  • Advanced Techniques: Single-crystal X-ray diffraction resolves 3D conformation and bond angles, critical for understanding bioactivity .

Advanced Synthesis and Optimization

Q. Q3. How can reaction conditions be optimized to improve yield and purity during alkylation/sulfonylation steps?

  • Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity by stabilizing intermediates .
  • Temperature Control: Reflux conditions (~90–110°C) minimize side reactions like over-alkylation .
  • Microwave Assistance: Reduces reaction time (e.g., from hours to minutes) while maintaining high yields .

Q. Q4. What are the challenges in synthesizing derivatives with modified substituents on the phenyl or thiadiazole rings?

  • Steric Hindrance: Bulky substituents (e.g., 4-chlorophenyl) may reduce reaction efficiency, requiring adjusted stoichiometry .
  • Electronic Effects: Electron-withdrawing groups (e.g., trifluoromethyl) on the thiadiazole ring influence sulfonylation kinetics .

Biological Activity and Mechanism

Q. Q5. What biological activities are associated with this compound, and how are they evaluated?

  • Antimicrobial: Tested via broth microdilution assays (MIC values) against Gram-positive/negative bacteria .
  • Anticancer: Evaluated using MTT assays on cancer cell lines (e.g., IC₅₀ values) .
  • Mechanistic Studies: Molecular docking predicts interactions with enzyme targets (e.g., dihydrofolate reductase for sulfonamides) .

Q. Q6. How do structural modifications (e.g., substituent changes) affect bioactivity?

  • Thiadiazole Modifications: Electron-deficient substituents (e.g., CF₃) enhance antibacterial activity by improving target binding .
  • Phenyl Group Variations: Hydrophobic substituents (e.g., methyl) may improve membrane permeability .

Data Analysis and Contradictions

Q. Q7. How can researchers reconcile conflicting bioactivity data across studies?

  • Assay Variability: Standardize protocols (e.g., cell line selection, incubation time) to reduce discrepancies .
  • Structural Reanalysis: Verify compound purity and confirm stereochemistry via X-ray crystallography .

Q. Q8. What computational tools are used to predict reactivity or bioactivity?

  • DFT Calculations: Model electronic properties (e.g., HOMO/LUMO energies) to predict reaction pathways .
  • Molecular Dynamics Simulations: Study ligand-protein interactions to rationalize SAR trends .

Stability and Reactivity

Q. Q9. What are the stability concerns for this compound under storage or experimental conditions?

  • Hydrolysis Risk: The sulfonamide group may degrade in acidic/basic conditions. Stability is monitored via HPLC .
  • Light Sensitivity: Aromatic and thiadiazole moieties may require protection from UV light .

Q. Q10. How does the compound behave in common organic reactions (e.g., nucleophilic substitution)?

  • Nucleophilic Sites: The thiadiazole sulfur atoms and sulfonamide nitrogen are reactive toward alkylation/acylation .
  • CF₃ Group Influence: The electron-withdrawing trifluoromethyl group deactivates the thiadiazole ring toward electrophilic substitution .

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